Research suggests that resorcinol exhibits antimicrobial and antifungal activity. Studies have shown its effectiveness against bacteria like Staphylococcus aureus and Propionibacterium acnes, which contribute to acne development []. Additionally, resorcinol may be useful against certain fungal strains [].
Resorcinol's ability to break down keratin, a structural protein in the skin, makes it valuable in treating conditions like calluses, warts, and psoriasis. Scientific studies have demonstrated its keratolytic activity, which helps remove dead skin cells and promote skin renewal [].
Recent research delves into the potential antioxidant properties of resorcinol. Studies suggest it may play a role in scavenging free radicals, which can damage cells and contribute to various health issues [].
Beyond its medical applications, resorcinol is being explored in plant science research:
Studies have shown that low concentrations of resorcinol can act as a plant growth promoter. Research suggests it may enhance seed germination, shoot and root growth, and overall plant development [].
Scientific investigations indicate that resorcinol application can improve a plant's tolerance to various stresses. Studies have shown it may increase the activity of antioxidant enzymes, helping plants cope with environmental challenges [].
Resorcinol, also known as m-dihydroxybenzene, is an organic compound with the chemical formula . It is classified as a benzenediol, specifically a 1,3-isomer, characterized by two hydroxyl groups located at the meta positions of the benzene ring. Resorcinol appears as a white crystalline solid that is soluble in water, alcohol, and ether but not in carbon disulfide or chloroform. It has a faint odor and a sweetish to bitter taste. This compound is notable for its diverse applications across various fields, including pharmaceuticals, plastics, and analytical chemistry .
Resorcinol's primary mechanism of action in the skin is through its keratolytic activity. It disrupts the disulfide bonds that link keratinocytes (skin cells) together, leading to the shedding of dead skin cells and promoting skin renewal. This property makes it beneficial for treating conditions like acne, psoriasis, and seborrheic dermatitis.
The mechanism by which resorcinol modifies proteins is not fully understood, but it is thought to involve interactions between the hydroxyl groups of resorcinol and the amino acid side chains of proteins. This can alter the protein's structure and function.
Here are some additional points to consider:
Resorcinol exhibits significant biological activity. It is recognized for its antifungal and antibacterial properties, which may be attributed to its ability to precipitate proteins. This mechanism is particularly effective against skin infections such as seborrheic dermatitis and psoriasis. Furthermore, resorcinol acts as a sensitizer and erythropoietin inhibitor, indicating its potential role in therapeutic applications .
Resorcinol can be synthesized through various methods:
Resorcinol has numerous applications across different industries:
Research indicates that resorcinol interacts with various biological systems. Its keratolytic activity aids in the treatment of skin disorders by breaking down hardened skin layers. Additionally, studies have shown that resorcinol can absorb through ulcerated surfaces or intact skin, leading to systemic effects . Its interactions with proteins may also play a role in its antifungal properties.
Resorcinol shares structural similarities with other benzenediols. Here are some comparable compounds:
Compound | Structure | Unique Features |
---|---|---|
Pyrocatechol | C6H6O2 (1,2-dihydroxybenzene) | More reactive towards electrophiles than resorcinol. |
Hydroquinone | C6H6O2 (1,4-dihydroxybenzene) | Primarily used as a reducing agent in photography. |
Phenol | C6H6O | A simpler structure; widely used as an antiseptic. |
Resorcinol's uniqueness lies in its specific positioning of hydroxyl groups that confer distinct chemical reactivity and biological properties compared to its isomers and related compounds . Its ability to participate in complex reactions makes it valuable in both industrial and medicinal applications.
Resorcinol exhibits remarkable polymorphic diversity that has been extensively studied through crystallographic analysis [1] [2] [3] [4]. The compound demonstrates at least five distinct polymorphic forms, each with unique structural characteristics and stability conditions.
The alpha form represents the most stable polymorph under ambient conditions [1] [2]. This polymorph crystallizes in the orthorhombic Pna21 space group and adopts the syn-syn molecular conformation where both hydroxyl groups are oriented away from the 2-position [1] [2]. Single-crystal X-ray diffraction studies reveal that α-resorcinol exhibits well-defined hydrogen bonding networks that contribute to its thermodynamic stability at room temperature [1] [2].
The beta form becomes stable above 365 K through a thermally-induced phase transition [1] [2] [5]. Like the alpha form, β-resorcinol crystallizes in the Pna21 space group but features a distinctive trans-like molecular conformation where the hydroxyl groups adopt opposite orientations [1] [2]. This conformational difference leads to altered hydrogen bonding patterns and modified crystal packing arrangements [2].
A groundbreaking discovery was the identification of the epsilon polymorph in 2016, challenging previous assertions that no additional ambient-pressure phases could exist [3] [4]. This polymorph crystallizes exclusively from the melt in the Pma2 space group and adopts the syn-syn conformation [3] [4]. The ε-form grows concomitantly with the β-phase as polycrystalline spherulites, often exhibiting helicoidal morphologies [3] [4].
Under elevated pressure conditions, resorcinol demonstrates additional polymorphic transformations [2] [6]. The gamma polymorph forms above 0.5 GPa in the P21 monoclinic space group [2]. Remarkably, the alpha polymorph exhibits exceptional resistance to pressure, remaining stable up to 4 GPa without transformation to the beta phase [2].
Polymorph | Space Group | Stability Range | Conformation | Formation Method |
---|---|---|---|---|
α-Resorcinol | Pna21 | RT, ambient pressure | syn-syn | Solution/vapor growth |
β-Resorcinol | Pna21 | >365 K, ambient pressure | trans-like | Thermal transformation |
ε-Resorcinol | Pma2 | Melt crystallization | syn-syn | Melt crystallization |
γ-Resorcinol | P21 | >0.5 GPa | Unknown | High pressure |
δ-Resorcinol | Unknown | >4 GPa | Unknown | High pressure |
Infrared spectroscopy provides detailed information about the vibrational modes and hydrogen bonding characteristics of resorcinol polymorphs [7] [8] [9]. The OH stretching vibrations appear in the range of 3200-3500 cm⁻¹, with specific frequencies dependent on the hydrogen bonding environment [7] [8]. Aromatic C-H stretching modes are observed around 3100 cm⁻¹ [7] [8].
Raman spectroscopy demonstrates exceptional sensitivity to polymorphic differences [9]. The technique effectively distinguishes between α, β, and ε polymorphs through characteristic spectral signatures [1] [9]. Ring breathing modes and OH deformation vibrations provide fingerprint information for polymorph identification [9]. The low-wavenumber region proves particularly valuable for understanding intermolecular interactions and crystal packing effects [9].
Computational studies using plane-wave density functional theory calculations have successfully reproduced experimental vibrational spectra, providing excellent agreement for both wavenumbers and intensities [9]. The Perdew-Burke-Ernzerhof (PBE) functional demonstrates superior performance compared to other generalized gradient approximation functionals [9].
Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for resorcinol functional groups [10]. Aromatic protons appear in the range of 6.4-7.0 ppm, while hydroxyl protons resonate around 9-10 ppm [10]. The chemical shifts exhibit sensitivity to molecular environment and hydrogen bonding patterns [10].
Carbon-13 Nuclear Magnetic Resonance analysis provides detailed structural information [11]. Aromatic carbon atoms appear between 107-158 ppm, with carbon atoms bearing hydroxyl groups typically resonating around 158 ppm [11]. The technique proves valuable for conformational analysis and understanding electronic effects within the molecular framework [11].
Studies of resorcinol protonation using ¹³C Nuclear Magnetic Resonance in sulfuric acid solutions demonstrate significant chemical shift changes upon protonation [11]. The meta-carbon positions (C-1,3) and para-carbon position (C-5) show remarkable downfield shifts of 35 ppm and 26 ppm, respectively, upon protonation [11].
Technique | Key Spectral Features | Polymorph Sensitivity | Primary Applications |
---|---|---|---|
Infrared | OH stretch (3200-3500 cm⁻¹), C-H stretch (~3100 cm⁻¹) | High | Hydrogen bonding analysis |
Raman | Ring breathing, OH deformation | Very High | Polymorph identification |
¹H NMR | Aromatic H (6.4-7.0 ppm), OH H (9-10 ppm) | Moderate | Conformational analysis |
¹³C NMR | Aromatic C (107-158 ppm), C-OH (~158 ppm) | High | Electronic structure |
The acid dissociation constants of resorcinol have been precisely determined using complementary experimental and computational approaches [12] [13]. Ultraviolet-visible spectroscopy provides the most accurate experimental values, yielding pKa1 = 9.20 ± 0.01 and pKa2 = 10.90 ± 0.01 at 25°C [12] [13].
The spectroscopic method employs absorbance diagrams to analyze the pH-dependent spectra of resorcinol solutions [12] [13]. The first ionization reaction predominates in the pH range 8.4-9.6, while the second ionization occurs in the pH range 10.4-11.6 [12]. The relatively small difference of 1.7 pKa units between the two dissociation constants indicates overlapping equilibria [12] [13].
Density functional theory calculations using Hartree-Fock/6-31+G(d) and B3LYP/6-31+G(d) basis sets provide theoretical validation of experimental results [12] [13]. The polarized continuum model accurately accounts for solvation effects, predicting pKa values that agree excellently with experimental determinations [12] [13].
Computational analysis reveals that the monoanion is solvated by two water molecules, while the dianion coordinates four water molecules through intermolecular hydrogen bonding [12] [13]. This solvation pattern explains the observed pKa values and provides insight into the stabilization mechanisms of ionic species [12] [13].
Method | pKa1 | pKa2 | Temperature | Ionic Strength | Reference |
---|---|---|---|---|---|
UV-Vis Spectroscopy | 9.20 ± 0.01 | 10.90 ± 0.01 | 25°C | Variable | Blanco et al. (2005) |
DFT Calculation | 9.18 | 10.89 | 25°C | N/A | Blanco et al. (2005) |
Literature Average | 9.32 | 11.06 | 25°C | 0.1 M | Various sources |
Resorcinol demonstrates exceptional water solubility with a value of 717 g/L at 25°C [14], indicating strong hydrophilic character. The compound exhibits positive temperature dependence for solubility in most solvents [15] [16]. The logarithm of the octanol-water partition coefficient is 0.80 [14], confirming the predominantly hydrophilic nature of the molecule.
Phase behavior studies reveal that resorcinol typically crystallizes as the anhydrous alpha polymorph under normal conditions [6] [17]. However, under elevated pressure conditions above 0.80 GPa, aqueous solutions yield the monohydrate Res·H₂O [6] [17]. The duotritohydrate 3Res·2H₂O forms at pressures between 0.20-1.0 GPa and proves more thermodynamically stable than previously reported polymorphs [6] [17].
Methanol solutions above 0.40 GPa precipitate the methanol monosolvate Res·CH₃OH [6] [17]. These pressure-promoted solvation phenomena demonstrate the conformational flexibility of resorcinol and its ability to accommodate different solvation environments [6] [17].
The thermal properties include a melting point of 109-111°C and a boiling point of 276-280°C [14] [18] [19]. The density of solid resorcinol is 1.27 g/cm³ at room temperature [14] [18]. Heat of vaporization measurements yield 78.4 ± 1.3 kJ/mol [20], while the specific heat capacity of the solid phase is 131.4 J/mol·K at 25°C [20].
Property | Value | Conditions | Method |
---|---|---|---|
Water Solubility | 717 g/L | 25°C, 1 atm | Experimental |
Log P (octanol/water) | 0.80 | 25°C | Experimental |
Melting Point | 109-111°C | 1 atm | Calorimetry |
Boiling Point | 276-280°C | 1 atm | Distillation |
Density (solid) | 1.27 g/cm³ | 20°C | Pycnometry |
Heat of Vaporization | 78.4 ± 1.3 kJ/mol | At b.p. | Calorimetry |
Irritant;Environmental Hazard